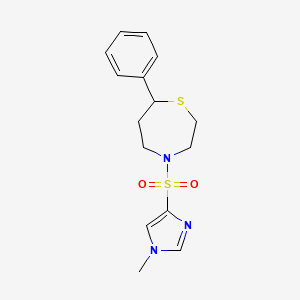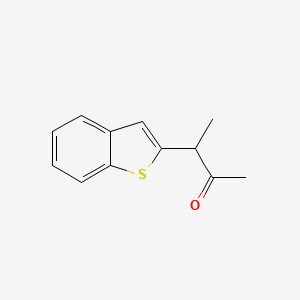![molecular formula C15H15ClO B2939401 (S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol CAS No. 1573000-28-8](/img/structure/B2939401.png)
(S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-1-([1,1’-biphenyl]-4-yl)-3-chloropropan-2-ol” is a complex organic compound. The “biphenyl” part of the name suggests that it contains a structure known as biphenyl, which consists of two benzene rings connected by a single bond . The “chloropropan-2-ol” part suggests that it also contains a three-carbon chain with a chlorine atom and a hydroxyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the biphenyl group and the chloropropan-2-ol group. The biphenyl group would contribute to the aromaticity of the compound, while the chloropropan-2-ol group would introduce elements of chirality .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the biphenyl group might influence the compound’s solubility, melting point, and boiling point .
Aplicaciones Científicas De Investigación
Anticancer Potential
A study explored the synthesis and structure-activity relationship of various compounds, including derivatives similar to (S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol, as potential anticancer agents. They discovered a compound that induced apoptosis in breast and colorectal cancer cell lines, providing insights into the design of new therapeutic agents (Zhang et al., 2005).
Environmental Impact Studies
Research on the aqueous chlorination of atenolol, a drug structurally related to (S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol, revealed unique chlorination products and their phytotoxic effects. This study contributes to understanding the environmental impact of similar compounds (DellaGreca et al., 2009).
Antimalarial Activity
A series of compounds, including those structurally similar to (S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol, were synthesized and evaluated for antimalarial activity. The study found correlations between molecular structure and antimalarial potency, contributing to the development of new antimalarial drugs (Werbel et al., 1986).
Chiroptical Properties
The solvent-induced chiroptical properties of optically active compounds, similar in structure to (S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol, were investigated. This research provides valuable insights into the design of chiral materials for various applications (Goto et al., 2002).
Synthesis and Biological Properties
A study focused on the synthesis and biological properties of compounds structurally related to (S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol, revealing their anticonvulsive and cholinolytic activities. This research contributes to the development of new therapeutic agents (Papoyan et al., 2011).
Tyrosinase Inhibition
Research on biphenyl ester derivatives, including compounds similar to (S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol, demonstrated significant anti-tyrosinase activities. These findings are crucial for developing treatments for conditions like hyperpigmentation (Kwong et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-1-chloro-3-(4-phenylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO/c16-11-15(17)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15,17H,10-11H2/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHXNWGGDWFBBR-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B2939323.png)
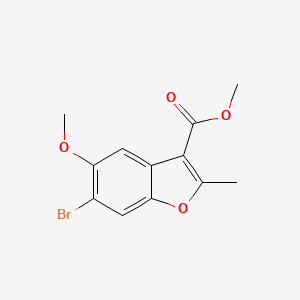
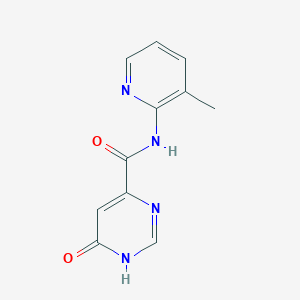
![3-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2939327.png)
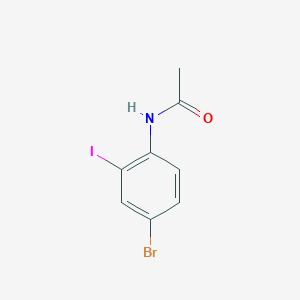
![5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2939331.png)
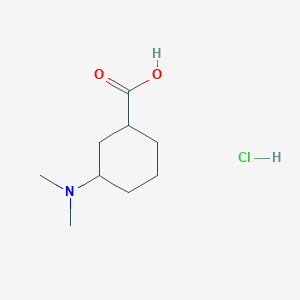
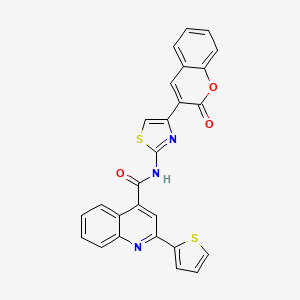
![methyl 7-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2939334.png)
![N-(pyridin-2-ylmethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2939336.png)
![5-((3,4-Difluorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2939338.png)
